molecular formula C13H11N3O2S2 B6006646 2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide

2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide

Cat. No. B6006646
M. Wt: 305.4 g/mol
InChI Key: RFQIXUUIROAEKE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide in lab experiments include its fluorescent properties, which can be used for the detection of metal ions, and its potential applications in various scientific fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide. Some of these directions include further studies on its potential applications as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Other future directions include the development of new synthesis methods for this compound and the investigation of its potential use in other scientific fields, such as material science and nanotechnology.
In conclusion, 2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide is a chemical compound that has shown promising results in various scientific studies. This compound has potential applications in various scientific fields and can be synthesized using various methods. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid. The resulting compound is then reacted with hydrazine hydrate to form 2-hydrazinothiophene-3-carboxylic acid, which is further reacted with carbon disulfide to form 5-(2-thienyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 5-(2-thienyl)-1,3,4-thiadiazol-2-amine with 2,5-dimethyl-3-furoyl chloride to form 2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide.

Scientific Research Applications

2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has also shown promising results in biochemical and physiological studies, including its potential use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

properties

IUPAC Name

2,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-7-6-9(8(2)18-7)11(17)14-13-16-15-12(20-13)10-4-3-5-19-10/h3-6H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQIXUUIROAEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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